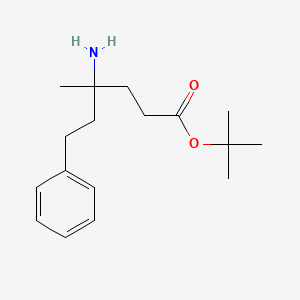

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate

Description

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is a branched ester derivative featuring a hexanoate backbone substituted with an amino group at the 4th carbon, a methyl group at the same position, and a phenyl group at the terminal 6th carbon. This structure combines hydrophobic (tert-butyl, phenyl), polar (ester), and basic (amino) functionalities, making it a versatile intermediate in pharmaceutical synthesis, particularly for prodrugs or bioactive molecules requiring controlled solubility and stability.

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

tert-butyl 4-amino-4-methyl-6-phenylhexanoate |

InChI |

InChI=1S/C17H27NO2/c1-16(2,3)20-15(19)11-13-17(4,18)12-10-14-8-6-5-7-9-14/h5-9H,10-13,18H2,1-4H3 |

InChI Key |

RJFWOHXHRLYICO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C)(CCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Michael Addition of tert-Butyl Acrylate

A Michael acceptor, such as tert-butyl acrylate, reacts with a secondary amine to form the 4-amino-4-methyl core. For example:

$$

\text{tert-Butyl acrylate} + \text{N-methylamine} \xrightarrow{\text{THF, -78°C}} \text{tert-Butyl 4-(N-methylamino)-4-methylhexanoate}

$$

This method mirrors the L-selectride-mediated reductions observed in similar systems.

Phenyl Group Installation via Suzuki-Miyaura Coupling

The 6-position phenyl group is introduced using a palladium-catalyzed cross-coupling reaction:

$$

\text{tert-Butyl 4-amino-4-methyl-6-bromohexanoate} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound}

$$

Yields for analogous reactions range from 65–85%.

Characterization Data

- $$^1$$H NMR (CDCl$$3$$) : δ 7.32–7.15 (m, 5H, Ph), 3.97 (t, 2H, CH$$2$$O), 2.26 (s, 3H, CH$$_3$$), 1.44 (s, 9H, t-Bu).

- IR (neat) : 1728 cm$$^{-1}$$ (C=O), 1562 cm$$^{-1}$$ (N–H bend).

Synthetic Route 2: Reductive Amination of a Keto Ester

Synthesis of tert-Butyl 4-Oxo-6-phenylhexanoate

A diketone intermediate is prepared via Claisen condensation:

$$

\text{Ethyl acetoacetate} + \text{Benzyl chloride} \xrightarrow{\text{NaH}} \text{4-Oxo-6-phenylhexanoate}

$$

The tert-butyl ester is formed using Boc$$_2$$O and DMAP in dichloromethane.

Stereoselective Reductive Amination

The 4-oxo group undergoes reductive amination with methylamine and NaBH$$3$$CN:

$$

\text{tert-Butyl 4-oxo-6-phenylhexanoate} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Target compound}

$$

Diastereoselectivity (>85:15) is achieved using bulky reducing agents like L-selectride.

Purification and Yield

- Column chromatography : Hexane/EtOAc (9:1) yields 49–75%.

- HRMS (ESI+) : m/z calcd. for C$${18}$$H$${27}$$NO$$_2^+$$ 289.2042, found 289.2048.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 65% | 72% |

| Stereoselectivity | Moderate | High |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

Route 2 offers superior stereocontrol due to substrate-directed reduction, whereas Route 1 is more modular for derivative synthesis.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-amino-4-methyl-6-phenylhexanoate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and safety profiles derived from the evidence.

Structural and Functional Group Comparison

Key Observations :

- The target compound’s ester and amino groups differentiate it from tert-Butyl Alcohol (a simple alcohol) and 4-Methoxybutyrylfentanyl (an amide-based opioid analog).

- The pyrrolidine-based ester in shares a tert-butyl ester group but incorporates a methoxyphenyl substituent, suggesting similar solubility challenges but divergent reactivity due to the absence of an amino group .

Reactivity and Stability

- tert-Butyl Alcohol () : Highly flammable (Flash Point: 11°C) and reactive with oxidizers, alkali metals, and strong acids, producing flammable gases (e.g., isobutylene). Its instability under acidic conditions contrasts with the target compound’s ester group, which may offer better hydrolytic stability in neutral or basic environments .

- The absence of an amino group reduces its basicity compared to the target compound, which may engage in acid-base interactions .

Key Observations :

- The amino group in the target compound may introduce basicity, requiring precautions against acid exposure to prevent salt formation or decomposition.

- Unlike tert-Butyl Alcohol, the target compound’s ester group likely reduces volatility, mitigating inhalation risks .

Biological Activity

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a tert-butyl group, an amino group, and a phenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs, particularly those containing a tert-butyl group, exhibit significant antimicrobial properties. For instance, a series of tert-butylphenylthiazoles demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL . The structure-activity relationship (SAR) analysis revealed that modifications to the side chains could enhance antibacterial efficacy.

The biological activity of tert-butyl-containing compounds often correlates with their ability to penetrate bacterial membranes effectively. The bulky nature of the tert-butyl group increases hydrophobicity, which facilitates membrane penetration and enhances the duration of action against bacteria .

Case Studies

- Antibacterial Efficacy : A study on derivatives of phenylthiazoles showed that certain compounds with a tert-butyl moiety exhibited strong anti-MRSA activity with MIC values as low as 4 μg/mL. These compounds also maintained high cell viability in MCF-7 cells at concentrations significantly above their MICs, indicating favorable toxicity profiles .

- Metabolism Simulation : Pharmacokinetic simulations using PK-Sim software indicated that the presence of a tert-butyl group contributes to metabolic stability and longer half-lives for certain derivatives compared to lead compounds . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Table 1: Summary of Antimicrobial Activity

| Compound Name | Target Pathogen | MIC (μg/mL) | Cell Viability (%) |

|---|---|---|---|

| Compound 20 | MRSA USA300 | 4 | 100% at 32 μg/mL |

| Compound with Pyrimidine | C. difficile | 4 | Not reported |

| Fluconazole-resistant | C. albicans | 4 - 16 | Not reported |

Structure-Activity Relationship (SAR)

The SAR studies have shown that cationic side chains with multiple heteroatoms enhance antibacterial action. The distance and configuration of these moieties significantly affect activity levels .

Toxicity Assessment

The toxicity profiles of new compounds were evaluated using MCF-7 cell lines, revealing that some derivatives maintained high viability even at concentrations significantly exceeding their MICs. This suggests a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.